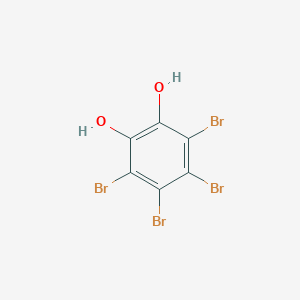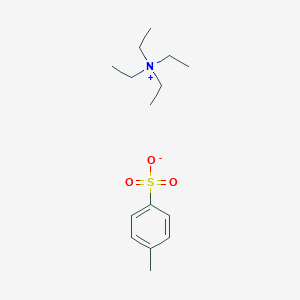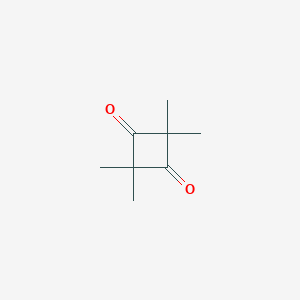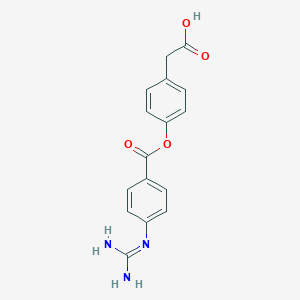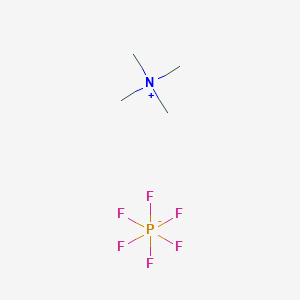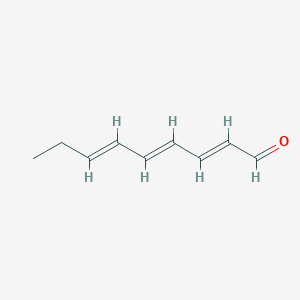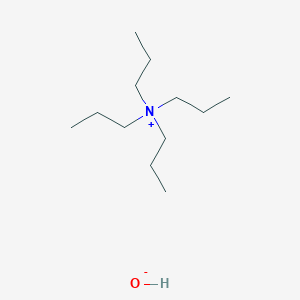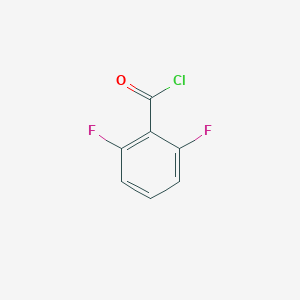
2,6-ジフルオロベンゾイルクロリド
概要
説明
2,6-Difluorobenzoyl chloride (DFBC) is an organochloride compound that is widely used in organic synthesis, particularly for the preparation of pharmaceuticals. It is a colorless solid that is insoluble in water but soluble in organic solvents. DFBC is highly reactive and can be used to form a variety of organic compounds, such as esters, amides, and ethers. In addition, it is used in the synthesis of a variety of other compounds, such as dyes, pigments, and polymers.
科学的研究の応用
2-アリール置換4H-3,1-ベンゾキサジン-4-オンの調製
2,6-ジフルオロベンゾイルクロリドは、一連の新規2-アリール置換4H-3,1-ベンゾキサジン-4-オンの調製に使用されてきた . これらの化合物は、潜在的な生物学的活性のために注目されています。
2-アミノイミダゾの区域選択的合成
この化合物は、3,6-二置換-2-アミノイミダゾ[1,2-a]ピリジンの区域選択的合成にも使用されてきた . これは、さまざまな生物学的に活性な化合物の合成における重要な中間体です。
フリーデル・クラフツアシル化反応
2,6-ジフルオロベンゾイルクロリドは、トルエン、アニソール、チオアニソール、4-フェノキシアセトフェノン、およびN,N-ジアセチル-4-フェノキシアニリンのフリーデル・クラフツアシル化反応に使用されてきた . この反応は、芳香族化合物にアシル基を導入するための有機合成における強力なツールです。
フッ素化ビルディングブロック
フッ素化化合物として、2,6-ジフルオロベンゾイルクロリドは、さまざまなフッ素化有機化合物の合成におけるビルディングブロックとして使用できる . フッ素化された化合物は、医薬品から材料科学まで、幅広い用途で使用されているユニークな特性を持っています。
フッ素化ポリマーの合成
フッ素原子の存在により、2,6-ジフルオロベンゾイルクロリドは、フッ素化ポリマーの合成に使用できる . これらのポリマーは、優れた熱安定性と耐薬品性を備えており、さまざまな産業用途に適しています。
フッ素化医薬品の合成
2,6-ジフルオロベンゾイルクロリドは、フッ素化医薬品の合成に使用できる . 医薬品化合物へのフッ素原子の導入は、代謝安定性、バイオアベイラビリティ、および膜透過性を向上させることができます。
Safety and Hazards
作用機序
Target of Action
2,6-Difluorobenzoyl chloride is a type of acyl halide . It is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical compounds . The primary targets of this compound are the reactant molecules in the synthesis reactions it is involved in .
Mode of Action
As an acyl halide, 2,6-Difluorobenzoyl chloride is highly reactive. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles . For example, it has been used in the Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline . In these reactions, the chloride ion is displaced by the nucleophile, leading to the formation of a new carbon-nucleophile bond .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized if it were to enter a biological system .
Result of Action
The primary result of the action of 2,6-Difluorobenzoyl chloride is the formation of new compounds through nucleophilic acyl substitution reactions . The specific molecular and cellular effects would depend on the properties of the compounds it is used to synthesize .
Action Environment
The action of 2,6-Difluorobenzoyl chloride is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reactants . It is sensitive to moisture and should be stored under an inert atmosphere at room temperature . Its reactivity and stability can be influenced by these and other environmental factors .
特性
IUPAC Name |
2,6-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUZEVERIHEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170988 | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18063-02-0 | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,6-Difluorobenzoyl chloride be used as a building block for synthesizing complex molecules?
A1: Yes, 2,6-Difluorobenzoyl chloride has proven useful in synthesizing various compounds. For instance, it is a key starting material in producing (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate. [] This synthesis involves reacting 2,6-Difluorobenzoyl chloride with (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate. The resulting compound features an interesting crystal structure stabilized by intra- and intermolecular hydrogen bonds. [] This example demonstrates the potential of 2,6-Difluorobenzoyl chloride in constructing more elaborate molecules with potential applications in various fields.
Q2: Has 2,6-Difluorobenzoyl chloride been explored in polymer chemistry?
A2: Yes, researchers have incorporated 2,6-Difluorobenzoyl chloride into the polymer backbone to create novel materials. For example, it has been used to synthesize electroactive poly(arylene ether sulfone) copolymers containing pendant oligoaniline groups. [] The incorporation of 2,6-Difluorobenzoyl chloride into these copolymers led to interesting properties such as good solubility in organic solvents, outstanding thermal stability, and controllable electroactivity. [] This highlights the versatility of 2,6-Difluorobenzoyl chloride as a building block for creating functional polymers with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


